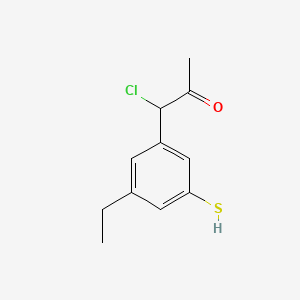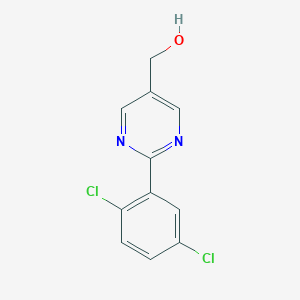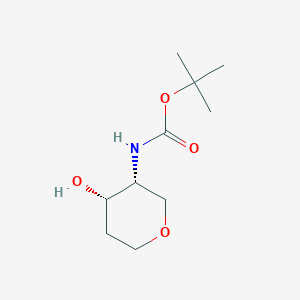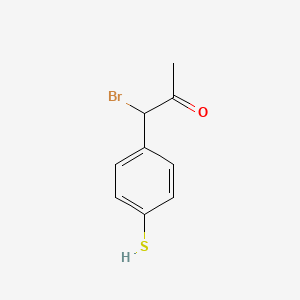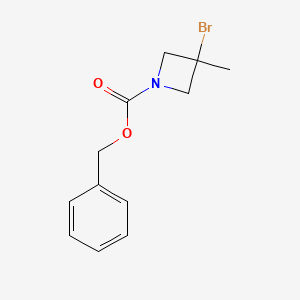
4-(1-Adamantyl)-1,2-oxathiolane 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity The presence of the oxathiolane ring introduces sulfur and oxygen atoms into the structure, which can impart unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE typically involves the introduction of the adamantane group into an oxathiolane framework. One common method involves the reaction of adamantane derivatives with suitable sulfur and oxygen-containing reagents under controlled conditions. For instance, the reaction of adamantane with sulfur dioxide and an oxidizing agent can yield the desired oxathiolane compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve efficiency. The use of catalysts and specific reaction conditions can also play a crucial role in scaling up the production process .
化学反应分析
Types of Reactions
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the oxathiolane ring.
Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the adamantane core .
科学研究应用
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
作用机制
The mechanism of action of 4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the oxathiolane ring can interact with various enzymes and proteins. These interactions can lead to the inhibition of viral replication or the disruption of microbial cell walls, depending on the specific application .
相似化合物的比较
Similar Compounds
Amantadine: A well-known antiviral compound with a similar adamantane core.
Rimantadine: Another antiviral agent that shares structural similarities with amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.
Uniqueness
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE is unique due to the presence of the oxathiolane ring, which imparts distinct chemical properties not found in other adamantane derivatives.
属性
分子式 |
C13H20O3S |
|---|---|
分子量 |
256.36 g/mol |
IUPAC 名称 |
4-(1-adamantyl)oxathiolane 2,2-dioxide |
InChI |
InChI=1S/C13H20O3S/c14-17(15)8-12(7-16-17)13-4-9-1-10(5-13)3-11(2-9)6-13/h9-12H,1-8H2 |
InChI 键 |
IRFFHCFBVIKSHT-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C4COS(=O)(=O)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


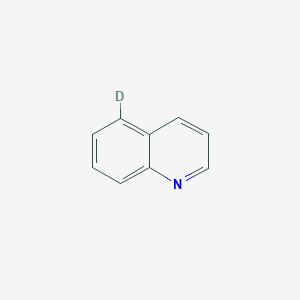

![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
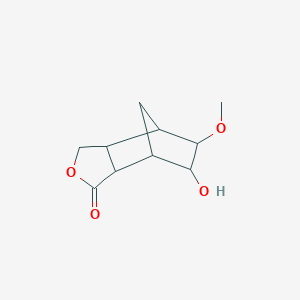
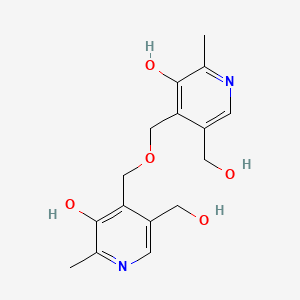
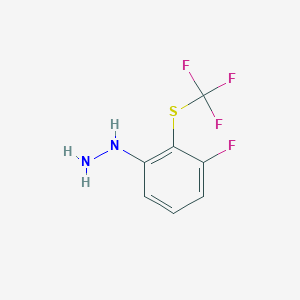
![6-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14038011.png)

